2-bromo-7-(trifluoromethyl)-1,3-benzothiazole
Description
Properties
CAS No. |
1188047-48-4 |
|---|---|
Molecular Formula |
C8H3BrF3NS |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Design
Retrosynthetic Analysis of 2-Bromo-7-(trifluoromethyl)-1,3-benzothiazole
Alternatively, the retrosynthetic pathway could involve the direct construction of the 2-bromo-1,3-benzothiazole ring system from a suitably substituted benzene (B151609) derivative. This would entail a cyclization reaction that simultaneously introduces the bromine atom at the 2-position.
Direct and Indirect Routes for Benzothiazole (B30560) Core Construction
The formation of the benzothiazole core is a pivotal stage in the synthesis of this compound. Various methods, both direct and indirect, can be employed to construct this heterocyclic system.
Cyclocondensation Reactions of o-Aminobenzenethiols with Carboxylic Acid Derivatives or Nitriles
A widely utilized and classical method for the synthesis of 2-substituted benzothiazoles is the cyclocondensation of an ortho-aminobenzenethiol with a carboxylic acid or its derivatives. In the context of synthesizing the precursor 7-(trifluoromethyl)-1,3-benzothiazole, 2-amino-3-(trifluoromethyl)benzenethiol (B3230773) would be reacted with formic acid or a suitable equivalent to introduce the hydrogen atom at the 2-position. This reaction is typically acid-catalyzed and proceeds through the formation of an intermediate N-(2-mercaptophenyl)formamide, which then undergoes cyclization and dehydration.
Alternatively, nitriles can serve as the carbon source for the 2-position of the benzothiazole ring. The reaction of 2-amino-3-(trifluoromethyl)benzenethiol with a nitrile, often in the presence of a catalyst, can yield the desired benzothiazole.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Amino-3-(trifluoromethyl)benzenethiol | Formic Acid | Acid catalyst, Heat | 7-(Trifluoromethyl)-1,3-benzothiazole |
| 2-Amino-3-(trifluoromethyl)benzenethiol | Formonitrile | Catalyst | 7-(Trifluoromethyl)-1,3-benzothiazole |
One-Pot Assembly Strategies for 2-Trifluoromethylated Benzothiazoles
One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate isolation and purification steps. For the synthesis of 2-trifluoromethylated benzothiazoles, a one-pot strategy could involve the reaction of an ortho-aminobenzenethiol with a trifluoromethyl-containing building block that provides the C2 carbon and the trifluoromethyl group simultaneously. For instance, the condensation of 2-aminobenzenethiol with trifluoroacetic acid or its derivatives can directly yield 2-(trifluoromethyl)benzothiazoles. rsc.org
While a direct one-pot synthesis of this compound is less commonly reported, a plausible approach could involve the in-situ formation of the benzothiazole core followed by immediate bromination in the same reaction vessel.
Transition-Metal-Catalyzed Cyclization Approaches
Modern synthetic organic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium- and copper-catalyzed intramolecular C-S bond formation is a notable strategy for benzothiazole synthesis. researchgate.net These methods often start from N-(2-halophenyl)thioamides or related precursors. For the synthesis of 7-(trifluoromethyl)-1,3-benzothiazole, a suitable starting material would be N-(2-halo-3-(trifluoromethyl)phenyl)thioformamide, which upon intramolecular cyclization catalyzed by a transition metal complex, would yield the desired benzothiazole. researchgate.net
Regioselective Bromination Techniques
The final and crucial step in the synthesis of this compound is the regioselective introduction of a bromine atom at the 2-position of the 7-(trifluoromethyl)-1,3-benzothiazole precursor. The electron-withdrawing nature of the trifluoromethyl group at the 7-position will influence the reactivity of the benzothiazole ring system.
Bromination with N-Bromosuccinimide (NBS) and Catalytic Systems
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including heterocycles. mdpi.com The bromination of benzothiazoles with NBS often proceeds via an electrophilic substitution mechanism. The reaction conditions can be tuned to achieve the desired regioselectivity.
For the bromination of 7-(trifluoromethyl)-1,3-benzothiazole, the use of NBS in a strong acid medium, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), is an effective method. researchgate.net The strong acid protonates the nitrogen atom of the benzothiazole ring, which deactivates the benzene ring towards electrophilic attack and directs the bromination to the electron-rich 2-position of the thiazole (B1198619) ring. This method has been shown to be efficient for the perbromination of the benzene ring of 2-substituted benzothiazoles when a larger excess of NBS is used.
While the use of catalytic systems with NBS for the bromination of benzothiazoles has been explored, for the specific case of introducing bromine at the 2-position, the acid-mediated approach is generally more direct and selective. The concept of using a catalyst like titanium dioxide (TiO₂) is more commonly associated with photocatalytic reactions and is not the standard method for this particular transformation.
| Substrate | Reagent | Conditions | Product |
| 7-(Trifluoromethyl)-1,3-benzothiazole | N-Bromosuccinimide (NBS) | Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄) | This compound |
Alternative Brominating Agents and Reaction Conditions
Once the 7-(trifluoromethyl)-1,3-benzothiazole precursor is obtained, the subsequent step is the selective bromination at the C-2 position. While direct bromination of the benzothiazole ring can be challenging, various brominating agents and reaction conditions can be employed to achieve this transformation.
N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of heterocyclic compounds. researchgate.net The reaction is often carried out in a suitable solvent, such as carbon tetrachloride or chloroform, and can be initiated by radical initiators like AIBN (azobisisobutyronitrile) or by photochemical means. commonorganicchemistry.com The use of NBS offers advantages in terms of handling and selectivity compared to elemental bromine. researchgate.net
Alternative brominating agents that can be considered include dibromoisocyanuric acid (DBI), which is known for its high reactivity and efficiency in brominating various organic substrates. tcichemicals.com The reaction conditions, such as solvent, temperature, and reaction time, need to be carefully optimized to maximize the yield of the desired 2-bromo product and minimize the formation of byproducts. Research on the bromination of 2-(pentafluorosulfanyl)- and 2-(trifluoromethyl)-1,3-benzothiazoles suggests that NBS in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can be an effective system for the halogenation of such electron-deficient benzothiazoles. osi.lvresearchgate.net
Below is a table summarizing various brominating agents and their typical reaction conditions for the bromination of heterocyclic compounds, which could be adapted for the synthesis of this compound.
| Brominating Agent | Typical Reaction Conditions | Reference(s) |
| N-Bromosuccinimide (NBS) | CCl₄ or CHCl₃, radical initiator (e.g., AIBN) or light, reflux | commonorganicchemistry.com |
| Dibromoisocyanuric acid (DBI) | Concentrated H₂SO₄, 20°C | tcichemicals.com |
| NBS in TFA/H₂SO₄ | Room temperature | osi.lvresearchgate.net |
| Elemental Bromine (Br₂) | Acetic acid or without solvent, often with a Lewis acid catalyst | researchgate.net |
Introduction of the Trifluoromethyl Group
The presence of the trifluoromethyl (CF₃) group is a key feature of the target molecule, significantly influencing its chemical and physical properties. The introduction of this group can be achieved through various methods, broadly categorized into electrophilic and nucleophilic trifluoromethylation.
Electrophilic and Nucleophilic Trifluoromethylation Reagents
Electrophilic Trifluoromethylating Reagents: These reagents act as a source of "CF₃⁺" and are suitable for the trifluoromethylation of nucleophilic substrates. A variety of such reagents have been developed, each with its own reactivity profile and applications. nih.gov
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are effective for the trifluoromethylation of a wide range of nucleophiles. nih.gov
Togni's Reagents: These are hypervalent iodine compounds, specifically 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and its derivatives. They are known for their versatility and are widely used in electrophilic trifluoromethylation reactions. brynmawr.edu
Yagupolskii's Reagents: These are S-(trifluoromethyl)diarylsulfonium salts, which were among the first electrophilic trifluoromethylating agents to be developed. nih.gov
Shibata's Reagents: These are trifluoromethylsulfoximine salts, which also serve as effective electrophilic CF₃ sources. nih.gov
The choice of reagent often depends on the specific substrate and the desired reaction conditions. nih.gov
Nucleophilic Trifluoromethylating Reagents: These reagents provide a "CF₃⁻" equivalent and are used to trifluoromethylate electrophilic substrates.
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used nucleophilic trifluoromethylating agent, often activated by a fluoride (B91410) source. wikipedia.org
Trifluoromethane (B1200692) (Fluoroform): Although less reactive, trifluoromethane can be used as a nucleophilic CF₃ source in the presence of a strong base. wikipedia.org
Sodium Trifluoroacetate: This reagent can decarboxylate to generate a trifluoromethyl anion, which can then be trapped by an electrophile. wikipedia.org
The following table provides a summary of common electrophilic and nucleophilic trifluoromethylating reagents.
| Reagent Type | Examples | Typical Substrates | Reference(s) |
| Electrophilic | Umemoto's Reagents, Togni's Reagents, Yagupolskii's Reagents | Nucleophiles (e.g., enolates, electron-rich aromatics) | nih.gov |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), Trifluoromethane (CF₃H) | Electrophiles (e.g., aldehydes, ketones, imines) | wikipedia.org |
Mechanistic Aspects of Trifluoromethyl Group Incorporation
The mechanism of trifluoromethyl group incorporation depends on whether an electrophilic or nucleophilic reagent is used.
In electrophilic trifluoromethylation , the reagent, often activated by a Lewis acid or under photoredox catalysis conditions, delivers a trifluoromethyl radical cation (CF₃⁺) or a trifluoromethyl radical (CF₃•) to the substrate. princeton.edu For aromatic compounds, the reaction can proceed through an electrophilic aromatic substitution-like mechanism or a radical pathway. princeton.edu
Nucleophilic trifluoromethylation typically involves the generation of a trifluoromethyl anion (CF₃⁻) or a related nucleophilic species. This highly reactive intermediate then attacks an electrophilic center in the substrate molecule. For instance, in the trifluoromethylation of a carbonyl compound with TMSCF₃, a fluoride source activates the silicon, leading to the transfer of the CF₃ group to the carbonyl carbon. illinois.edu
The choice between these strategies for the synthesis of 7-(trifluoromethyl)-1,3-benzothiazole would depend on the availability of the starting materials. A plausible route involves the synthesis starting from a pre-trifluoromethylated aniline (B41778) or benzenethiol (B1682325) derivative.
Optimization of Synthetic Parameters for Scalable Production
For the practical application and further investigation of this compound, the development of a scalable and efficient synthesis is crucial. This involves optimizing various reaction parameters to enhance yield and purity while adhering to the principles of green chemistry.
Yield Enhancement and Purity Control
To maximize the yield of the final product, each step of the synthesis must be carefully optimized. This includes:
Reaction Conditions: Temperature, reaction time, and concentration of reactants should be systematically varied to find the optimal conditions.
Catalyst Selection: For catalyzed reactions, screening different catalysts and their loadings can significantly impact the yield and reaction rate.
Work-up and Purification: Efficient extraction and purification methods, such as column chromatography or recrystallization, are essential for isolating the product in high purity. The choice of solvent for these processes is critical for both yield and purity.
Green Chemistry Principles in Synthesis
Incorporating green chemistry principles into the synthesis of this compound is important for environmental sustainability and economic viability. nih.gov
Solvent Selection: The use of hazardous solvents should be minimized or replaced with greener alternatives. Water, ethanol, or other biodegradable solvents are preferred where possible. orgchemres.org Recent advances in benzothiazole synthesis have explored the use of aqueous media and recyclable catalysts. organic-chemistry.orgnih.gov
Catalyst Reusability: Employing heterogeneous catalysts that can be easily recovered and reused can significantly reduce waste and cost. mdpi.com For instance, the use of reusable catalysts in the condensation step for forming the benzothiazole ring has been reported. mdpi.com
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
By systematically applying these optimization and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, facilitating its availability for further research and potential applications.
Synthesis of Key Intermediates for this compound
The most direct pathway to the 7-(trifluoromethyl)-1,3-benzothiazole scaffold involves the synthesis and subsequent cyclization of a thiourea (B124793) derivative. The primary starting material for this sequence is 3-(trifluoromethyl)aniline (B124266). The process yields 7-(trifluoromethyl)-1,3-benzothiazol-2-amine, a crucial intermediate that serves as the immediate precursor before the introduction of the bromine atom at the 2-position via reactions such as the Sandmeyer reaction.
Route 1: Synthesis via Thiourea Cyclization
This well-established methodology involves two main steps: the formation of a substituted phenylthiourea (B91264) from an aniline, followed by oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring.
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)thiourea
The initial step is the reaction of 3-(trifluoromethyl)aniline with a thiocyanate (B1210189) salt in the presence of a strong acid to form the corresponding N-arylthiourea in situ. The trifluoromethyl group is chemically inert under these conditions. The reaction proceeds by forming 3-(trifluoromethyl)aniline hydrochloride, which then reacts with sodium thiocyanate upon heating.
The reaction parameters for this step are critical for achieving a high yield. The choice of solvent and temperature is based on established procedures for similar anilines. orgsyn.org
| Reagent/Parameter | Condition | Purpose |
| Starting Material | 3-(Trifluoromethyl)aniline | Provides the substituted benzene ring. |
| Reagent 1 | Hydrochloric Acid (conc.) | Converts the aniline to its salt for reaction. |
| Reagent 2 | Sodium Thiocyanate | Source of the thiocarbonyl group. |
| Solvent | Water | Reaction medium. |
| Temperature | ~100°C (Reflux) | To drive the reaction to completion. |
| Reaction Time | ~3 hours | Typical duration for thiourea formation. |
Step 2: Oxidative Cyclization to 7-(Trifluoromethyl)-1,3-benzothiazol-2-amine
The N-(3-(trifluoromethyl)phenyl)thiourea formed in the first step is then cyclized without isolation. This is typically achieved through the use of a halogenating agent that facilitates an electrophilic cyclization onto the aromatic ring. Sulfuryl chloride is an effective reagent for this transformation, leading to the formation of the thiazole ring. orgsyn.org The reaction is highly regioselective, with cyclization occurring ortho to the amino group.
The following table outlines the typical reagents and conditions for this cyclization step.
| Reagent/Parameter | Condition | Purpose |
| Starting Material | N-(3-(Trifluoromethyl)phenyl)thiourea | The substrate for cyclization. |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | Oxidizing and cyclizing agent. |
| Solvent | Chlorobenzene | An inert, high-boiling solvent. |
| Temperature | 30°C to 50°C | Controlled to prevent side reactions. |
| Reaction Time | ~2-3 hours | For complete cyclization. |
Upon completion of the reaction, an aqueous workup followed by basification with ammonium (B1175870) hydroxide (B78521) precipitates the crude 7-(trifluoromethyl)-1,3-benzothiazol-2-amine. Purification is typically achieved by recrystallization from an ethanol/water mixture. This intermediate is the direct precursor required for the subsequent diazotization and bromination to yield the final product.
Alternative Precursor: 2-Amino-6-(trifluoromethyl)benzenethiol
An alternative, though often more synthetically challenging, route to the benzothiazole core involves the direct condensation of a 2-aminothiophenol (B119425) with a one-carbon synthon (like cyanogen (B1215507) bromide or formic acid). In this context, 2-amino-6-(trifluoromethyl)benzenethiol would be the key intermediate.
The synthesis of this intermediate is not trivial. A common general method for preparing aminothiophenols is the reduction of the corresponding bis(nitrophenyl) disulfide. ijpsonline.comprepchem.com This multi-step approach would begin with a trifluoromethyl-substituted nitrobenzene.
Hypothetical Synthesis of 2-Amino-6-(trifluoromethyl)benzenethiol:
Disulfide Formation: Reaction of 1-chloro-2-nitro-3-(trifluoromethyl)benzene with sodium disulfide (Na₂S₂) would yield bis(2-nitro-6-(trifluoromethyl)phenyl) disulfide. ijpsonline.com
Reductive Cleavage: The resulting disulfide would then be subjected to reduction. A common method is the use of a reducing agent like zinc dust in acetic acid, which simultaneously reduces the nitro groups to amines and cleaves the disulfide bond to yield the desired 2-amino-6-(trifluoromethyl)benzenethiol. prepchem.com
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 2-bromo-7-(trifluoromethyl)-1,3-benzothiazole, the molecular formula is C₈H₃BrF₃NS. The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ³²S). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion. The [M]⁺ peak corresponding to the ⁷⁹Br isotope and the [M+2]⁺ peak for the ⁸¹Br isotope will appear with nearly equal intensity, separated by approximately 2 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield an experimental mass value that matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula. rsc.orgbeilstein-journals.org
Table 1: Predicted HRMS Data for C₈H₃BrF₃NS
| Ion Formula | Isotope | Calculated m/z | Expected Abundance |
|---|---|---|---|
| [C₈H₃⁷⁹BrF₃NS]⁺ | ⁷⁹Br | 282.9203 | 100% |
This interactive table presents the theoretically calculated mass-to-charge ratios for the primary isotopic peaks of the target compound.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR: Detailed Chemical Shift Analysis, Coupling Patterns, and Integration for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the trifluoromethyl group, the bromine atom, and the fused thiazole (B1198619) ring system.
The aromatic region (typically δ 7.0-8.5 ppm) would display a distinct pattern for the three adjacent protons (an ABX or ABC system).
H-4: This proton is positioned between the trifluoromethyl group and the sulfur atom of the thiazole ring. It is expected to be the most deshielded due to the strong electron-withdrawing nature of the CF₃ group and the anisotropic effect of the heterocyclic ring, likely appearing as a doublet of doublets.
H-5: This proton would be coupled to both H-4 and H-6, likely appearing as a triplet or a doublet of doublets. Its chemical shift would be intermediate between H-4 and H-6.
H-6: This proton is adjacent to the fused thiazole ring and would be coupled to H-5, likely appearing as a doublet or doublet of doublets.
The integration of the signals would confirm the presence of one proton for each signal. The coupling constants (J) between adjacent protons (³JHH) are typically in the range of 7-9 Hz for ortho coupling in a benzene ring. rsc.orgchemicalbook.com
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.9 - 8.2 | dd | ³JH4-H5 ≈ 8.0, ⁴JH4-H6 ≈ 1.5 |
| H-5 | 7.4 - 7.6 | t or dd | ³JH5-H4 ≈ 8.0, ³JH5-H6 ≈ 7.5 |
This interactive table outlines the anticipated proton NMR characteristics for the aromatic protons of the molecule.
Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment, Substituent Effects, and Heteronuclear Coupling
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Aromatic Carbons (C-4, C-5, C-6): These carbons, bonded to protons, would appear in the aromatic region (δ 110-140 ppm). Their specific shifts can be assigned with the help of HSQC experiments.
Quaternary Carbons: Five quaternary carbons are present: C-2, C-3a, C-7, C-7a, and the CF₃ carbon.
C-2: Bonded to bromine, this carbon is expected at a distinct chemical shift (around δ 140-150 ppm).
C-3a and C-7a: These are the bridgehead carbons where the rings are fused.
C-7: This carbon is directly attached to the electron-withdrawing trifluoromethyl group and its signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.orgbeilstein-journals.org
CF₃ Carbon: The trifluoromethyl carbon itself will appear as a strong quartet with a large coupling constant (¹JCF ≈ 270-280 Hz). rsc.org The substituent effects of bromine and the trifluoromethyl group significantly influence the chemical shifts of the aromatic carbons.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) |
|---|---|---|
| C-2 (C-Br) | 140 - 150 | s |
| C-4 | 125 - 130 | d |
| C-5 | 128 - 132 | d |
| C-6 | 122 - 127 | d |
| C-7 (C-CF₃) | 129 - 134 | q (²JCF ≈ 30-35 Hz) |
| C-3a | 135 - 140 | s |
| C-7a | 150 - 155 | s |
This interactive table presents the predicted chemical shifts and coupling patterns for the carbon nuclei.
Fluorine-19 (¹⁹F) NMR: Characterization of the Trifluoromethyl Group and its Electronic Environment
¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for probing fluorine-containing molecules. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet, typically observed between δ -60 and -65 ppm (relative to CFCl₃), is highly sensitive to the electronic environment of the aromatic ring. beilstein-journals.orgrsc.org This single peak confirms the presence and chemical environment of the CF₃ group.
Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For the target molecule, COSY would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacent positions on the benzene ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). It would definitively link the signals for H-4, H-5, and H-6 in the ¹H spectrum to C-4, C-5, and C-6 in the ¹³C spectrum, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). Key expected correlations would include:
H-6 correlating to the bridgehead carbons C-7a and C-4.
H-4 correlating to the bridgehead carbon C-7a and C-5.
H-4 and H-6 correlating to C-7, which would help assign this quaternary carbon. These correlations are vital for piecing together the fused ring system and confirming the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It could potentially show a spatial correlation between the H-6 proton and the thiazole portion of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra are complementary and together provide a comprehensive vibrational fingerprint.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
Aromatic C=C and C=N Stretching: A series of sharp, medium-to-strong bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the benzothiazole (B30560) ring system. researchgate.netresearchgate.net
C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, due to symmetric and asymmetric C-F stretching vibrations.
C-Br Stretching: A weak to medium band is expected in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.
C-S Stretching: A weak band for the C-S bond in the thiazole ring is expected around 600-750 cm⁻¹. researchgate.net
Table 4: Predicted Key IR/Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong |
| Asymmetric C-F Stretch | ~1320 | Very Strong (IR) |
| Symmetric C-F Stretch | ~1150 | Very Strong (IR) |
| C-S Stretch | 600 - 750 | Weak-Medium |
This interactive table summarizes the expected vibrational bands for the key functional groups in the molecule.
Identification of Characteristic Functional Group Frequencies
The infrared spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The benzothiazole core, a bicyclic system, gives rise to several characteristic vibrations. The C=N stretching vibration within the thiazole ring is a key marker, typically observed in the 1600-1480 cm⁻¹ region tandfonline.com. Aromatic C=C stretching vibrations from the benzene ring are also prominent in this area.
The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, produces intense absorption bands, primarily due to C-F stretching modes. These are typically found in the 1350-1100 cm⁻¹ range. The carbon-bromine (C-Br) bond introduces a stretching vibration at lower frequencies, usually in the 600-500 cm⁻¹ region, due to the heavier mass of the bromine atom.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Benzothiazole C=N | Stretching | 1600-1480 tandfonline.com |
| Aromatic C=C | Stretching | 1600-1450 |
| Trifluoromethyl (CF₃) | Symmetric & Asymmetric Stretching | 1350-1100 |
| Carbon-Bromine (C-Br) | Stretching | 600-500 |
Correlation with Molecular Structure and Vibrational Modes
Each absorption frequency is directly correlated with a specific vibrational mode of the molecule's structure. The high-frequency bands above 3000 cm⁻¹ are assigned to the C-H stretching modes of the aromatic ring. The complex pattern of bands between 1600 cm⁻¹ and 1450 cm⁻¹ corresponds to the skeletal vibrations of the benzothiazole ring system, involving coupled C=C and C=N stretching modes tandfonline.com.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic properties of this compound, revealing information about its electronic transitions and the influence of its substituents.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of substituted benzothiazoles is typically governed by π → π* electronic transitions within the conjugated aromatic system nih.gov. These compounds often display multiple absorption bands. For many 2-aryl-benzothiazole derivatives, absorption maxima (λ_max) are observed in the UV-visible region, with intense charge-transfer bands researchgate.net.
While specific experimental values for this compound are not detailed in the available literature, analogous benzothiazole compounds exhibit absorption peaks generally ranging from 330 nm to over 400 nm, depending on the substituents and solvent researchgate.netresearchgate.net.
Upon excitation with appropriate wavelengths of light, many benzothiazole derivatives exhibit fluorescence, typically with emission wavelengths in the 380 to 450 nm range researchgate.netniscpr.res.in. These molecules are known to be useful fluorophores, sometimes possessing large Stokes shifts and high quantum yields, which are desirable properties for applications in materials science and bio-imaging researchgate.net.
Influence of Substituents (Bromine, Trifluoromethyl) on Electronic Properties
The electronic properties of the benzothiazole core are significantly modulated by the bromine and trifluoromethyl substituents. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms mdpi.com. This property can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The incorporation of a -CF₃ group is a widely used strategy in drug design to enhance properties like metabolic stability and membrane permeability mdpi.comnih.gov.
The bromine atom at the 2-position also acts as an electron-withdrawing group through induction. The combined effect of these two electron-withdrawing groups is expected to significantly impact the molecule's electronic structure. This typically leads to a change in the HOMO-LUMO energy gap, which in turn affects the wavelength of maximum absorption (λ_max). The precise effect, whether it is a bathochromic (red shift) or hypsochromic (blue shift) shift, depends on the complex interplay between inductive and resonance effects and their influence on the energy of the excited state nih.gov.
X-ray Crystallography: Elucidation of Solid-State Molecular Geometry
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related structures provides a reliable model for its solid-state geometry. The crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, which contains both the benzothiazole and trifluoromethyl moieties, serves as an excellent analogue nih.gov.
Bond Lengths, Bond Angles, and Torsional Angles
Based on analogous structures, the 1,3-benzothiazole ring system in this compound is expected to be essentially planar nih.gov. The bond lengths and angles within this ring system are consistent with its aromatic character.
The geometry around the substituents can be inferred from similar crystal structures. For instance, in the analogue (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, specific torsional angles define the orientation of the substituent relative to the ring. The torsion angle of N1—C7—C8—C9 was found to be 88.5 (3)° nih.gov. This indicates that the substituents attached to the thiazole ring are not coplanar with the ring itself. The C-Br and C-CF₃ bonds will have characteristic lengths, and the bond angles will reflect standard sp² and sp³ hybridization, respectively.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Torsional Angle | N1—C7—C8—C9 | 88.5 (3)° nih.gov |
| Torsional Angle | C7—C8—C9—F2 | 177.3 (2)° nih.gov |
*Data from the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, a close structural analogue nih.gov. These values provide an estimation of the likely geometry in this compound.
Intermolecular Interactions and Crystal Packing
An in-depth analysis of the crystal structure of this compound provides crucial insights into the non-covalent interactions that govern its solid-state architecture. While specific crystallographic data for this particular compound is not extensively available in publicly accessible databases, the influence of the bromine and trifluoromethyl substituents on the benzothiazole core allows for a predictive understanding of its crystal packing, drawing parallels from structurally related compounds. The interplay of various intermolecular forces, including halogen bonding, hydrogen bonding, and π-π stacking, is expected to define the supramolecular assembly.
The molecular packing is likely dictated by a combination of weak intermolecular forces. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the electronic distribution within the molecule, thereby affecting its interaction with neighboring molecules in the crystal lattice.
Detailed research findings on analogous structures suggest that the crystal packing of substituted benzothiazoles is often characterized by specific, directional interactions. For instance, in the crystal structure of related nitro- and trifluoromethyl-substituted benzisothiazolinones, centrosymmetric dimers are formed through weak C—H⋯O hydrogen bonds. While this compound lacks a carbonyl oxygen, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.
The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. While no specific data on halogen bonding for the title compound is available, studies on other bromo-substituted heterocyclic compounds have demonstrated the significance of Br⋯N or Br⋯S interactions in directing the crystal packing.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |
| Hydrogen Bond | C-H | N (thiazole) | Formation of molecular chains or dimers |
| Hydrogen Bond | C-H | F (trifluoromethyl) | Stabilization of local molecular arrangement |
| Halogen Bond | C-Br | N (thiazole) | Directional control of supramolecular assembly |
| Halogen Bond | C-Br | S (thiazole) | Contribution to the overall packing motif |
| π-π Stacking | Benzothiazole Ring | Benzothiazole Ring | Stabilization of layered structures |
Reactivity Profiles and Mechanistic Investigations
Reactions at the Bromine Center
The bromine atom at the C-2 position of the benzothiazole (B30560) ring is a key handle for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the C-Br bond in 2-bromo-7-(trifluoromethyl)-1,3-benzothiazole is well-suited for such transformations.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl and aryl-alkenyl linkages. It involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. iaea.orgnih.gov For this compound, this reaction would provide access to a wide range of 2-aryl-, 2-heteroaryl-, or 2-vinyl-7-(trifluoromethyl)-1,3-benzothiazoles. nih.govrsc.org The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reaction kinetics. researchgate.net
The Stille cross-coupling reaction utilizes organotin reagents (stannanes) as the coupling partners. A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. psu.eduresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. psu.edu
The Negishi cross-coupling reaction employs organozinc reagents, which are generally more reactive than their boron and tin counterparts. This increased reactivity can be advantageous for less reactive aryl bromides or for reactions requiring milder conditions.
The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.org This reaction provides a direct method for the vinylation of the benzothiazole core at the 2-position.
The Sonogashira cross-coupling reaction allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. soton.ac.ukrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netresearchgate.net It is a highly efficient method for the synthesis of 2-alkynyl-7-(trifluoromethyl)-1,3-benzothiazoles.
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 2-Aryl/vinyl-benzothiazole |
| Stille | Organostannane | Pd catalyst | 2-Aryl/vinyl-benzothiazole |
| Negishi | Organozinc | Pd or Ni catalyst | 2-Aryl/alkyl-benzothiazole |
| Heck | Alkene | Pd catalyst, Base | 2-Vinyl-benzothiazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-benzothiazole |
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems. The electron-deficient nature of the benzothiazole ring, further enhanced by the electron-withdrawing trifluoromethyl group, facilitates the attack of nucleophiles at the C-2 position, leading to the displacement of the bromide leaving group. cas.cnnih.govresearchgate.net A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction. mdpi.comnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.gov
Beyond traditional SNAr, the C-Br bond can be activated by transition metal catalysts to undergo amination, alkylation, and thiolation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. This reaction would allow for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzothiazole ring. Similarly, catalytic conditions can be employed for the introduction of alkyl and thiol groups, providing access to a diverse array of substituted benzothiazoles.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the 7-position significantly influences the electronic properties and reactivity of the benzothiazole ring.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is due to the high electronegativity of the fluorine atoms, which results in a strong inductive effect. mdpi.com The presence of the -CF₃ group at the 7-position deactivates the benzene (B151609) portion of the benzothiazole ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic attack, as discussed in the context of SNAr reactions. researchgate.net The electron-withdrawing nature of the -CF₃ group also increases the acidity of any C-H bonds on the aromatic ring. mdpi.com
Table 2: Influence of the Trifluoromethyl Group on Reactivity
| Property | Effect of -CF₃ Group | Consequence |
|---|---|---|
| Electron Density of the Ring | Decreased | Deactivation towards electrophilic substitution |
| Susceptibility to Nucleophilic Attack | Increased | Facilitation of SNAr reactions at the C-2 position |
| Acidity of Ring Protons | Increased | Potential for directed metallation reactions |
The trifluoromethyl group is generally considered to be highly stable and chemically inert, making it a valuable substituent for modifying the properties of a molecule without introducing a reactive site. mdpi.com The C-F bond is the strongest single bond in organic chemistry. Direct derivatization of the -CF₃ group is challenging and typically requires harsh reaction conditions. However, advanced synthetic methodologies are emerging that allow for the transformation of -CF₃ groups, although these are not yet commonplace. For this compound, it is more likely that the -CF₃ group would be retained throughout synthetic sequences, serving to modulate the electronic properties of the final products.
Reactions Involving the Benzothiazole Heterocycle
The benzothiazole core of the molecule is a key site of reactivity. The electron distribution within this fused ring system, influenced by the electronegative sulfur and nitrogen atoms, as well as the substituents on the benzene and thiazole (B1198619) moieties, determines its susceptibility to different types of reactions.
The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined electronic effects of the fused thiazole ring and the trifluoromethyl group. The thiazole ring itself is generally considered to be deactivating towards electrophilic substitution on the fused benzene ring. Furthermore, the trifluoromethyl (-CF3) group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive effect.
In the case of this compound, the trifluoromethyl group at the 7-position will strongly deactivate the benzene ring towards electrophilic attack. Its meta-directing influence would favor substitution at the 4- and 6-positions. However, the position 4 is sterically hindered by the peri-positioned trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the 6-position.
Studies on the nitration and bromination of the related compound, 2-(trifluoromethyl)-1,3-benzothiazole, have provided insights into the directing effects. Nitration of 2-(trifluoromethyl)-1,3-benzothiazole has been shown to yield a mixture of 4-nitro and 6-nitro derivatives, with the 6-nitro isomer often being the major product. This suggests that while the 4-position is electronically accessible, the 6-position is generally favored.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product |
| HNO₃/H₂SO₄ (Nitration) | 2-bromo-6-nitro-7-(trifluoromethyl)-1,3-benzothiazole |
| Br₂/FeBr₃ (Bromination) | 2,6-dibromo-7-(trifluoromethyl)-1,3-benzothiazole |
| SO₃/H₂SO₄ (Sulfonation) | This compound-6-sulfonic acid |
Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and studies on analogous compounds. Experimental verification is required.
Ring-Closing Reactions: The synthesis of the this compound scaffold itself involves a ring-closing reaction. A common synthetic route to benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a suitable electrophile. For the target molecule, this would involve the reaction of 2-amino-6-(trifluoromethyl)thiophenol with a C1 electrophile that can be subsequently converted to a bromine atom, or directly with a reagent like cyanogen (B1215507) bromide. The mechanism typically involves the initial formation of a Schiff base between the amino group and the electrophile, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, and subsequent aromatization.
Kinetic and Thermodynamic Studies of Reaction Pathways
Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not extensively documented in the public domain. However, general principles and data from related compounds can provide valuable insights.
Kinetic Studies: The rates of reaction for this compound will be significantly influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethyl group is expected to decrease the rate of electrophilic aromatic substitution on the benzene ring compared to unsubstituted benzothiazole. Conversely, in nucleophilic aromatic substitution reactions involving the C2-bromo position, the electron-withdrawing nature of both the trifluoromethyl group and the benzothiazole ring system would likely increase the rate of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). Kinetic studies on the oxidation of some benzothiazole derivatives have been performed, indicating that the reaction rates are dependent on the nature of the substituent on the benzothiazole ring.
Thermodynamic Studies: The thermodynamic stability of this compound and its reaction products can be estimated through computational methods. Density Functional Theory (DFT) calculations on substituted benzothiazoles have been used to determine their thermodynamic properties and relate them to reactivity. Such studies can provide information on the relative energies of reactants, transition states, and products, helping to predict the feasibility and position of equilibrium for various reactions. For instance, the thermodynamic favorability of a particular electrophilic substitution product would depend on the stability of the resulting isomer. Thermodynamic data for the parent benzothiazole molecule, such as its heat capacity and enthalpy of fusion, have been experimentally determined, providing a baseline for understanding the energetic properties of its derivatives.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool to elucidate the fundamental properties of 2-bromo-7-(trifluoromethyl)-1,3-benzothiazole. By employing sophisticated computational models, researchers can predict its three-dimensional structure, electronic landscape, and spectroscopic signatures with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
The initial step in the computational study involves determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For benzothiazole (B30560) derivatives, the planarity of the fused ring system is a key characteristic. Theoretical calculations for similar heterocyclic systems have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine optimized bond lengths and angles. In the case of this compound, the optimization would reveal the precise spatial orientation of the bromine and trifluoromethyl substituents with respect to the benzothiazole core. Conformational analysis would further explore any potential rotational isomers, although the rigid nature of the fused ring system limits significant conformational flexibility.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Charge Distribution
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For substituted 1,3-benzothiazole derivatives, these energy gaps have been determined to be in the range of 3.95 to 4.70 eV.
The analysis of charge distribution provides a detailed picture of the electron density across the molecule, highlighting regions that are electron-rich or electron-deficient. This is instrumental in understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green areas represent neutral potential. MESP analysis is a valuable tool for predicting reactive sites for intermolecular interactions. For this compound, the MESP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the fluorine atoms of the trifluoromethyl group, while the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption)
Computational methods can accurately predict various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information about the chemical environment of each nucleus (e.g., ¹H, ¹³C). Similarly, the prediction of Infrared (IR) vibrational frequencies allows for the assignment of characteristic vibrational modes of the molecule, aiding in its experimental identification. Time-Dependent DFT (TD-DFT) calculations can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions and the wavelengths at which the molecule absorbs light.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of the reactivity of this compound. These global reactivity descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.
Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Non-Linear Optical (NLO) Property Investigations and Structure-Property Relationships
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful avenue for the theoretical investigation of the NLO properties of molecules. For organic compounds like this compound, key NLO parameters such as the first-order hyperpolarizability (β) can be calculated. These calculations help in understanding the relationship between the molecular structure and the NLO response. The presence of electron-donating and electron-withdrawing groups, as well as extended π-conjugated systems, can significantly influence the NLO properties of a molecule. Theoretical studies on similar heterocyclic systems have explored how different substituents impact these properties, providing a basis for designing molecules with enhanced NLO activity.
Reaction Mechanism Exploration via Transition State Modeling
The reactivity of this compound is largely dictated by the presence of the bromine atom at the 2-position and the strong electron-withdrawing trifluoromethyl group on the benzene ring. These features make the compound a candidate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. Transition state modeling allows for the in-silico investigation of the mechanisms of these reactions, providing valuable information on reaction kinetics and thermodynamics.
For instance, in a nucleophilic aromatic substitution reaction, the generally accepted mechanism involves a two-step addition-elimination sequence via a negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org However, computational studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov The specific pathway is influenced by the nature of the aromatic ring, the nucleophile, the leaving group, and any activating or deactivating substituents. nih.govnih.gov
The trifluoromethyl group at the 7-position is a powerful electron-withdrawing group, which can significantly influence the reactivity of adjacent functional groups. nih.gov This group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution by stabilizing the anionic intermediate. masterorganicchemistry.commdpi.com Computational modeling of SNAr on this compound would involve locating the transition state for the nucleophilic attack on the C2 carbon. The energy barrier of this transition state would be the rate-determining step of the reaction. masterorganicchemistry.com
A hypothetical reaction coordinate for a nucleophilic aromatic substitution on this compound is depicted below, illustrating the progression from reactants to products through a transition state and a Meisenheimer-like intermediate.
| Reaction Step | Description |
| Reactants | This compound and a nucleophile. |
| Transition State 1 | The nucleophile approaches the C2 carbon, leading to the formation of a partial bond. |
| Intermediate | A Meisenheimer-like complex is formed, where the aromaticity of the thiazole ring is temporarily disrupted. |
| Transition State 2 | The C-Br bond begins to break. |
| Products | The 2-substituted-7-(trifluoromethyl)-1,3-benzothiazole and the bromide ion. |
This table represents a generalized pathway for a stepwise SNAr reaction.
Aromaticity Indices and Delocalization Effects in the Benzothiazole System
The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov Studies on benzothiazole derivatives have shown that the benzene ring generally exhibits a higher degree of aromaticity (higher HOMA value) than the fused thiazole ring. dtu.dk
NICS values are a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point in space (usually the center of the ring). Negative NICS values are indicative of aromatic character. Similar to HOMA, calculations on substituted benzenes show that electron-withdrawing and electron-donating groups can influence the NICS values. nih.gov
The PDI is an electronic-based measure of aromaticity for six-membered rings, calculated from the electron delocalization between para-related carbon atoms. researchgate.net
The substituents on the benzothiazole core in this compound are expected to modulate the aromaticity of the system. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This group can decrease the electron density in the benzene ring, which might slightly alter its aromatic character. The bromine atom at the 2-position of the thiazole ring also has electronic effects that can influence the delocalization within the five-membered ring. Computational studies on substituted benzenes have shown that substituents can impact aromaticity indices, though the core aromatic character is generally maintained. nih.govresearchgate.net
While specific calculated aromaticity indices for this compound are not available, data from related structures can provide an estimation of the expected trends.
| Aromaticity Index | Benzene Ring (Estimated) | Thiazole Ring (Estimated) |
| HOMA | ~0.9 | ~0.6-0.7 |
| NICS(1)zz | Negative (Aromatic) | Negative (Aromatic) |
| PDI | Positive (Aromatic) | Not Applicable |
This table provides estimated values based on data for other benzothiazole derivatives and substituted benzenes. The actual values would require specific quantum chemical calculations. dtu.dk
Utility As a Chemical Research Platform and Synthetic Intermediate
Role as a Versatile Building Block for Diverse Organic Scaffolds
"2-bromo-7-(trifluoromethyl)-1,3-benzothiazole" serves as a foundational building block for a wide array of organic structures, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a diverse range of substituents, leading to novel benzothiazole (B30560) derivatives.
Key transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-benzothiazole with various organoboron reagents. This method is instrumental in synthesizing 2-aryl- and 2-vinyl-benzothiazoles, which are key components in many biologically active molecules and functional materials. While specific studies on "this compound" are not extensively documented in publicly available literature, the general reactivity of 2-bromobenzothiazoles in Suzuki-Miyaura couplings is well-established. For instance, a ligand-free Suzuki-Miyaura coupling methodology has been successfully developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, highlighting the feasibility of such transformations. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-benzothiazole derivatives. researchgate.net These compounds are significant in medicinal chemistry due to their presence in numerous pharmacologically active agents. The reaction can be performed with a wide range of primary and secondary amines, offering a straightforward route to novel aminated benzothiazoles.
Heck Coupling: The Heck reaction provides a method for the palladium-catalyzed vinylation of the benzothiazole core, reacting "this compound" with various alkenes. This reaction is valuable for constructing extended π-conjugated systems, which are of interest in materials science.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the 2-position, leading to 2-alkynyl-benzothiazoles. These derivatives are important intermediates for further synthetic transformations and can be used in the construction of rigid, linear molecular structures.
The trifluoromethyl group at the 7-position significantly influences the electronic properties of the benzothiazole ring system. Its strong electron-withdrawing nature enhances the electrophilicity of the aromatic core and can improve the metabolic stability and bioavailability of derivative compounds in medicinal chemistry applications.
| Reaction Type | Reactant | Product Type | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids/Esters | 2-Aryl/Vinyl-7-(trifluoromethyl)benzothiazoles | Organic electronics, Medicinal chemistry |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 2-Amino-7-(trifluoromethyl)benzothiazoles | Pharmaceuticals, Ligand design |
| Heck Coupling | Alkenes | 2-Vinyl-7-(trifluoromethyl)benzothiazoles | Materials science, Dyes |
| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-7-(trifluoromethyl)benzothiazoles | Complex molecule synthesis, Conjugated materials |
Precursor for the Synthesis of Complex Chemical Entities
The reactivity of "this compound" makes it a valuable precursor for the synthesis of more complex and polyfunctional molecules. The initial cross-coupling reactions provide a platform for subsequent chemical modifications, allowing for the construction of intricate molecular frameworks.
For example, a 2-aryl-7-(trifluoromethyl)benzothiazole, synthesized via a Suzuki coupling, can undergo further functionalization on the newly introduced aryl ring. This stepwise approach enables the controlled and predictable synthesis of complex structures with desired substitution patterns. This strategy is particularly relevant in the field of medicinal chemistry, where the precise arrangement of functional groups is critical for biological activity. Benzothiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgresearchgate.net The incorporation of the trifluoromethyl group can enhance the efficacy and pharmacokinetic properties of these molecules. researchgate.net
Development of New Catalysts or Ligands Incorporating the Benzothiazole Moiety (e.g., in transition metal catalysis)
The benzothiazole scaffold, with its nitrogen and sulfur heteroatoms, possesses coordinating properties that make it an attractive component for the design of new ligands for transition metal catalysis. By functionalizing "this compound" with appropriate coordinating groups, novel ligands can be synthesized.
For instance, the introduction of a phosphine (B1218219) or amine group at the 2-position via cross-coupling reactions can create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals, such as palladium, ruthenium, or iridium, to form new catalysts. epa.gov The electronic properties of these ligands, and consequently the catalytic activity of the resulting metal complexes, can be fine-tuned by the presence of the electron-withdrawing trifluoromethyl group on the benzothiazole ring.
Palladium complexes bearing benzothiazole-based ligands have been successfully employed as catalysts in Suzuki coupling reactions. epa.gov The steric and electronic properties of the ligand, influenced by substituents on the benzothiazole core, can control the nature and efficiency of the catalytic process. Furthermore, benzothiazole-derived ligands have been used to create metal complexes with potential applications in chemotherapy. researchgate.net
| Ligand Type | Synthesis Method | Metal | Potential Catalytic Application |
|---|---|---|---|
| 2-Phosphinobenzothiazole | Phosphination of 2-bromobenzothiazole | Palladium, Rhodium | Cross-coupling reactions, Hydrogenation |
| 2-Aminobenzothiazole (B30445) | Buchwald-Hartwig amination | Ruthenium, Iridium | Transfer hydrogenation, C-H activation |
| 2-(Pyrazolyl)benzothiazole | Suzuki or Stille coupling | Copper, Iron | Oxidation reactions, Atom transfer radical polymerization |
Exploration in Materials Science Research (e.g., components for organic electronics, optoelectronics, or chemical sensors, based on the fundamental electronic properties)
The benzothiazole ring system is an electron-deficient aromatic structure, a property that is further enhanced by the presence of the trifluoromethyl group. This inherent electronic characteristic makes derivatives of "this compound" promising candidates for applications in materials science, particularly in the field of organic electronics.
Organic Electronics and Optoelectronics: By extending the π-conjugation of the benzothiazole core through cross-coupling reactions, materials with interesting photophysical properties can be synthesized. semanticscholar.org These materials can exhibit fluorescence and have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-accepting nature of the 7-(trifluoromethyl)benzothiazole unit can be combined with electron-donating moieties to create donor-acceptor (D-A) type structures, which are known to have tunable electronic and optical properties. Benzothiadiazole derivatives, which share structural similarities, are widely used as building blocks for organic semiconductors. researchgate.net
Chemical Sensors: The ability of the benzothiazole nitrogen and sulfur atoms to coordinate with metal ions makes its derivatives suitable for the development of chemical sensors. acs.org By incorporating a fluorophore or chromophore, the binding of a specific metal ion can be detected through a change in the optical properties of the molecule, such as a change in fluorescence intensity or color. nih.gov The selectivity and sensitivity of these sensors can be modulated by the substituents on the benzothiazole ring. The trifluoromethyl group can influence the binding affinity and the photophysical response of the sensor.
Future Directions and Emerging Research Perspectives
Innovations in Sustainable and Catalyst-Free Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like 2-bromo-7-(trifluoromethyl)-1,3-benzothiazole, future research is expected to focus on moving away from traditional synthetic routes that may involve harsh reagents or metal catalysts. Innovations in this area are likely to include the exploration of mechanochemistry, flow chemistry, and the use of greener solvents.
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Description | Potential Advantages |
|---|---|---|
| Mechanochemistry | Utilizing mechanical force to induce chemical reactions. | Reduced solvent use, lower energy consumption, and potentially novel reaction pathways. |
| Flow Chemistry | Performing reactions in a continuous flowing stream. | Enhanced safety, better control over reaction parameters, and easier scalability. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid reaction times, higher yields, and improved purity of products. |
Discovery of Unprecedented Reactivity and Selectivity Patterns
The electronic properties of this compound, conferred by the electron-withdrawing trifluoromethyl group and the reactive bromo substituent, suggest a rich and largely unexplored reactivity profile. Future research is poised to uncover novel chemical transformations and selectivity patterns. The benzothiazole (B30560) core itself is a versatile scaffold in organic synthesis.
Investigations into cross-coupling reactions at the bromine-substituted position are a likely starting point. Exploring a wide range of coupling partners under various catalytic systems could lead to the discovery of new derivatives with unique properties. Furthermore, the influence of the trifluoromethyl group on the reactivity of the benzothiazole ring system warrants detailed investigation. This could reveal unprecedented reaction pathways and allow for the selective functionalization of the molecule at other positions. Studies on related benzothiazoles have explored their utility as reactants and reaction intermediates for synthesizing a variety of heterocyclic compounds. mdpi.com
Integration into Advanced Functional Materials with Tunable Properties
Benzothiazole derivatives are known to be key building blocks for a variety of functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific substitution pattern of this compound could impart desirable electronic and photophysical properties, making it a promising candidate for incorporation into advanced materials. The presence of fluorine atoms in benzothiadiazole-based polymers has been shown to enhance electron affinity and lower the band gap of semiconducting materials. ossila.com
Future research will likely focus on synthesizing polymers and small molecules incorporating this benzothiazole unit and evaluating their performance in electronic devices. The ability to tune the properties of these materials by modifying the substituents on the benzothiazole core is a significant advantage. The trifluoromethyl group, in particular, can enhance properties such as electron mobility and thermal stability.
Table 2: Potential Applications in Functional Materials
| Application Area | Rationale for Inclusion of this compound |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | The trifluoromethyl group can enhance electron transport and improve device efficiency and stability. |
| Organic Photovoltaics (OPVs) | The electron-withdrawing nature of the substituents can help tune the energy levels for efficient charge separation. |
| Chemical Sensors | The benzothiazole core can be functionalized to selectively interact with specific analytes, leading to a detectable signal. |
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) methodologies offer a powerful approach to accelerate the discovery of new reactions and catalysts. In the context of this compound, HTS could be employed to rapidly screen a large number of reaction conditions, catalysts, and coupling partners to identify novel and efficient chemical transformations.
By arraying the benzothiazole substrate in microtiter plates and systematically varying the reaction parameters, researchers can quickly identify "hits" that lead to desired products. This approach not only speeds up the discovery process but also allows for the exploration of a much wider chemical space than is possible with traditional, one-at-a-time experimentation. The data generated from HTS can also provide valuable insights into reaction mechanisms and structure-activity relationships.
Synergistic Approaches Combining Synthetic and Computational Chemistry for Rational Design
The integration of computational chemistry with synthetic efforts provides a powerful paradigm for the rational design of molecules and materials with desired properties. mdpi.comresearchgate.net In the case of this compound, computational tools can be used to predict its electronic structure, reactivity, and photophysical properties.
Density functional theory (DFT) calculations, for instance, can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic behavior. mdpi.com These theoretical predictions can then guide synthetic chemists in designing new derivatives with optimized properties for specific applications. This synergistic approach, where computational predictions inform experimental work and experimental results validate and refine computational models, is expected to be a key driver of innovation in the field of benzothiazole chemistry. Computational studies on other benzothiazole derivatives have been used to analyze their electronic characteristics and reactivity. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dibromo benzothiazole |
| N-bromosuccinimide |
| Titanium dioxide |
Q & A
Q. What synthetic methodologies are effective for preparing 2-bromo-7-(trifluoromethyl)-1,3-benzothiazole, and how do reaction conditions influence yield?
The synthesis of brominated benzothiazoles often involves halogenation or coupling reactions. For example, 2-bromo-4-phenyl-1,3-thiazole is synthesized via Sandmeyer-type reactions using CuBr and n-butyl nitrite in acetonitrile at 333 K, yielding 53% after purification . Adapting this method, bromination at the 2-position of the benzothiazole core could involve similar CuBr catalysis, with trifluoromethyl groups introduced via nucleophilic trifluoromethylation or cross-coupling (e.g., Suzuki-Miyaura). Solvent choice (polar aprotic vs. non-polar) and temperature control are critical for minimizing side reactions. Elemental analysis and NMR (e.g., ¹H, ¹³C) should confirm purity and regioselectivity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. For instance, ¹H NMR of 2-bromo-4-phenyl-1,3-thiazole shows distinct aromatic proton signals at δ 7.40–8.16 ppm . Infrared (IR) spectroscopy can identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) validate molecular formula and purity. X-ray crystallography, as demonstrated for 3-bromo-7-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole, provides definitive structural proof, with bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles resolving regiochemistry .
Q. What safety protocols are critical when handling brominated benzothiazoles during synthesis?
Brominated compounds require stringent safety measures. Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Reactions involving CuBr or n-butyl nitrite should be conducted under inert atmospheres to prevent exothermic decomposition. Waste disposal must comply with hazardous chemical regulations (e.g., IATA guidelines) .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in bromo-trifluoromethyl benzothiazole derivatives?
Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 7-position, while bromine at the 2-position can undergo cross-coupling (e.g., Buchwald-Hartwig amination or Ullmann coupling). Palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) enable Suzuki-Miyaura coupling with aryl boronic acids, as seen in triazolothiadiazole derivatives . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or molecular electrostatic potentials .
Q. What computational strategies predict the binding affinity of bromo-trifluoromethyl benzothiazoles to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like kinases or GPCRs. For example, triazolothiadiazole derivatives show π-π stacking and halogen bonding with active sites, as visualized in docking studies . Pharmacophore modeling identifies critical features (e.g., hydrophobic pockets accommodating CF₃ groups). QSAR models correlate electronic parameters (HOMO/LUMO energies) with bioactivity .
Q. How do crystallographic data inform the electronic environment of bromo-trifluoromethyl benzothiazoles?
Single-crystal X-ray diffraction reveals bond polarization and intermolecular interactions. In 3-bromo-7-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole, the Br atom participates in C–H···Br hydrogen bonds (3.54 Å), influencing packing and stability . Trifluoromethyl groups induce torsional strain (e.g., dihedral angles >10° between benzothiazole and substituents), altering reactivity in nucleophilic substitution .
Q. How should researchers address discrepancies between experimental and computational data in benzothiazole derivatives?
Discrepancies in spectroscopic or crystallographic data vs. DFT predictions may arise from solvent effects or lattice forces. For example, calculated NMR shifts may deviate from experimental values due to intermolecular interactions in the solid state. Validate computational models using solvent correction (e.g., PCM in Gaussian) or refine crystallographic data with Hirshfeld surface analysis . Cross-validate bioactivity results with orthogonal assays (e.g., enzymatic vs. cell-based) to resolve contradictions .
Methodological Considerations
- Synthetic Optimization : Screen solvents (DMF, acetonitrile) and catalysts (CuBr, Pd/C) for yield improvement .
- Bioactivity Profiling : Use MTT assays for cytotoxicity (e.g., against HepG2 cells) and MIC tests for antimicrobial activity .
- Data Validation : Compare experimental melting points, IR, and NMR with literature benchmarks (e.g., Dictionary of Synthetic Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
